molecular formula C17H19NO2 B5763911 N-(2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide

N-(2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide

Cat. No.: B5763911
M. Wt: 269.34 g/mol
InChI Key: LIYPLIJQXLYEKB-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide is an organic compound with a complex structure that includes both methoxy and methyl groups attached to a benzamide core

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-11-5-8-16(20-4)15(9-11)18-17(19)14-7-6-12(2)13(3)10-14/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYPLIJQXLYEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide typically involves the reaction of 2-methoxy-5-methylaniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-methoxy-5-methylaniline+3,4-dimethylbenzoyl chlorideThis compound\text{2-methoxy-5-methylaniline} + \text{3,4-dimethylbenzoyl chloride} \rightarrow \text{this compound} 2-methoxy-5-methylaniline+3,4-dimethylbenzoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Formation of N-(2-hydroxy-5-methylphenyl)-3,4-dimethylbenzamide.

    Reduction: Formation of N-(2-methoxy-5-methylphenyl)-3,4-dimethylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The methoxy and methyl groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-3,4-dimethylbenzamide
  • N-(2-methoxy-5-methylphenyl)-2,5-dimethylbenzamide
  • N-(2-methoxy-5-methylphenyl)-4-methylbenzamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide is unique due to the specific positioning of the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This unique structure can lead to distinct properties and applications.

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